molecular formula C8H14ClNO2 B3105166 exo-8-Azabicyclo[3.2.1]octane-3-carboxylic acid hydrochloride CAS No. 1523530-50-8

exo-8-Azabicyclo[3.2.1]octane-3-carboxylic acid hydrochloride

Cat. No.: B3105166
CAS No.: 1523530-50-8
M. Wt: 191.65
InChI Key: MFAUMPVIUINZHM-FXFNDYDPSA-N
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Description

exo-8-Azabicyclo[3.2.1]octane-3-carboxylic acid hydrochloride: is a chemical compound with the molecular formula C8H13NO2·HCl. It is a derivative of the 8-azabicyclo[3.2.1]octane scaffold, which is a core structure found in many biologically active molecules, including tropane alkaloids . This compound is known for its unique bicyclic structure, which imparts specific chemical and biological properties.

Mechanism of Action

Preparation Methods

The synthesis of exo-8-Azabicyclo[3.2.1]octane-3-carboxylic acid hydrochloride typically involves enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. One common method is the asymmetric 1,3-dipolar cycloaddition of cyclic azomethine ylides using a dual catalytic system . This method allows for high diastereo- and enantioselectivities, which are crucial for obtaining the desired stereochemistry of the compound.

Industrial production methods may involve large-scale synthesis using similar catalytic systems, optimized for yield and purity. The reaction conditions often include specific temperatures, solvents, and catalysts to ensure the efficient formation of the desired product.

Chemical Reactions Analysis

exo-8-Azabicyclo[3.2.1]octane-3-carboxylic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

exo-8-Azabicyclo[3.2.1]octane-3-carboxylic acid hydrochloride has several scientific research applications:

Comparison with Similar Compounds

Similar compounds to exo-8-Azabicyclo[3.2.1]octane-3-carboxylic acid hydrochloride include:

These compounds share the 8-azabicyclo[3.2.1]octane scaffold but differ in their functional groups, which can lead to different chemical and biological properties. The uniqueness of this compound lies in its specific carboxylic acid and hydrochloride functional groups, which impart distinct reactivity and solubility characteristics.

Properties

IUPAC Name

(1R,5S)-8-azabicyclo[3.2.1]octane-3-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2.ClH/c10-8(11)5-3-6-1-2-7(4-5)9-6;/h5-7,9H,1-4H2,(H,10,11);1H/t5?,6-,7+;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFAUMPVIUINZHM-FXFNDYDPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]2CC(C[C@@H]1N2)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
exo-8-Azabicyclo[3.2.1]octane-3-carboxylic acid hydrochloride
Reactant of Route 2
exo-8-Azabicyclo[3.2.1]octane-3-carboxylic acid hydrochloride
Reactant of Route 3
exo-8-Azabicyclo[3.2.1]octane-3-carboxylic acid hydrochloride
Reactant of Route 4
exo-8-Azabicyclo[3.2.1]octane-3-carboxylic acid hydrochloride
Reactant of Route 5
exo-8-Azabicyclo[3.2.1]octane-3-carboxylic acid hydrochloride
Reactant of Route 6
exo-8-Azabicyclo[3.2.1]octane-3-carboxylic acid hydrochloride

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